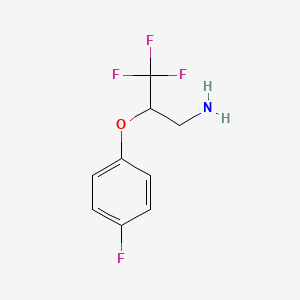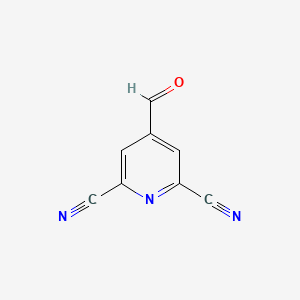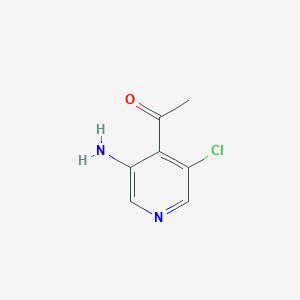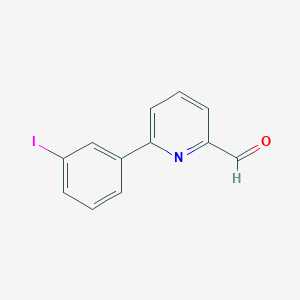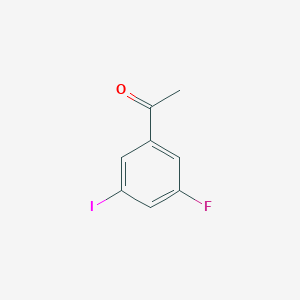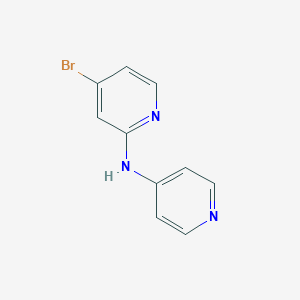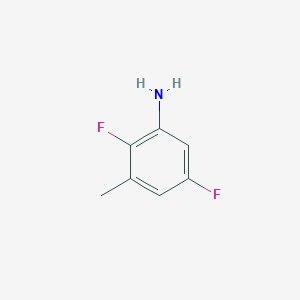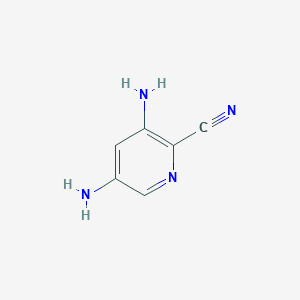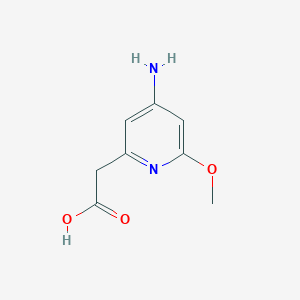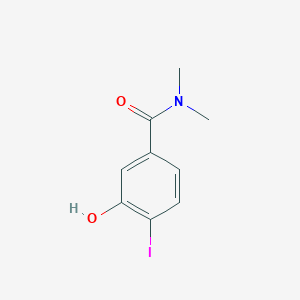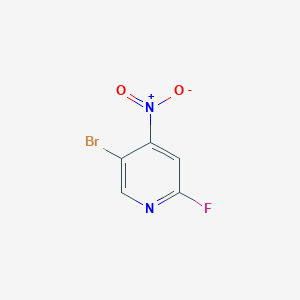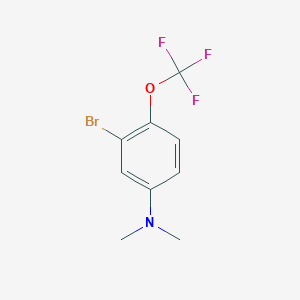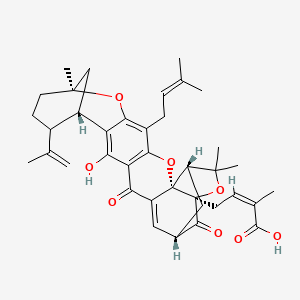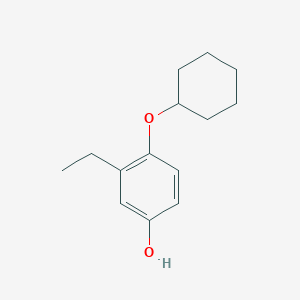
4-(Cyclohexyloxy)-3-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)-3-ethylphenol: is an organic compound characterized by a phenolic structure with a cyclohexyloxy group at the 4-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-ethylphenol typically involves the alkylation of phenol derivatives. One common method is the Williamson ether synthesis, where a phenol is reacted with an alkyl halide in the presence of a base. For instance, 4-hydroxy-3-ethylphenol can be reacted with cyclohexyl bromide in the presence of a strong base like sodium hydride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexyloxy)-3-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding cyclohexanol derivatives.
Substitution: The phenolic hydrogen can be substituted with various groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
Chemistry: 4-(Cyclohexyloxy)-3-ethylphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems, including their antioxidant properties.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-ethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
4-(Cyclohexyloxy)phenol: Lacks the ethyl group at the 3-position.
3-Ethylphenol: Lacks the cyclohexyloxy group at the 4-position.
4-Hydroxy-3-ethylphenol: Lacks the cyclohexyloxy group.
Uniqueness: 4-(Cyclohexyloxy)-3-ethylphenol is unique due to the presence of both the cyclohexyloxy and ethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-ethylphenol |
InChI |
InChI=1S/C14H20O2/c1-2-11-10-12(15)8-9-14(11)16-13-6-4-3-5-7-13/h8-10,13,15H,2-7H2,1H3 |
InChI Key |
GJSOQXYVGRPSJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


